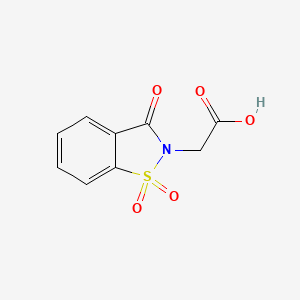

(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid

Description

The exact mass of the compound (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5S/c11-8(12)5-10-9(13)6-3-1-2-4-7(6)16(10,14)15/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAZHTHFEBUHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355976 | |

| Record name | (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52188-11-1 | |

| Record name | (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid

Introduction: The Significance of Carboxymethylsaccharin

(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, commonly known as carboxymethylsaccharin, is a derivative of the well-known artificial sweetener, saccharin. While saccharin itself is primarily recognized for its non-caloric sweetening properties, its derivatives are of significant interest in medicinal chemistry and materials science. The introduction of an acetic acid moiety onto the nitrogen atom of the saccharin core provides a versatile functional handle. This carboxylic acid group can be readily converted into esters, amides, and other functional groups, making carboxymethylsaccharin a valuable intermediate for the synthesis of more complex molecules, including potential bioactive compounds and enzyme inhibitors.[1]

This guide provides a detailed exploration of the predominant synthesis pathway for (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, focusing on the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations for researchers in drug development and organic synthesis.

Core Synthesis Strategy: N-Alkylation of the Saccharin Anion

The most direct and widely employed method for synthesizing the target compound is the nucleophilic substitution (SN2) reaction between the saccharin anion and an appropriate two-carbon electrophile bearing a carboxylate or protected carboxylate group.[2] This process hinges on the acidic nature of the N-H proton of saccharin (pKa ≈ 1.6), which can be easily deprotonated by a suitable base to form a potent nucleophile.[3]

The overall transformation is depicted below:

Caption: Overall synthesis workflow for Carboxymethylsaccharin.

Mechanistic Insights: The Ambident Nucleophile Challenge

A critical aspect of this synthesis is the ambident nature of the saccharin anion. Deprotonation of saccharin results in an anion where the negative charge is delocalized across the nitrogen atom and the carbonyl oxygen atom. This creates two potential sites for electrophilic attack.

Caption: N- vs. O-alkylation pathways of the ambident saccharin anion.

-

N-Alkylation (Major Pathway): Attack by the nitrogen atom yields the desired N-substituted saccharin derivative. This is generally the major product.[2][4] The nitrogen atom is considered a "softer" nucleophile, and its reaction is favored under conditions that promote kinetic control.

-

O-Alkylation (Minor Pathway): Attack by the carbonyl oxygen atom leads to the formation of an O-substituted isomer, 3-alkoxy-1,2-benzisothiazole 1,1-dioxide. This is typically a minor byproduct.[1][5]

The regioselectivity of the reaction (the N/O product ratio) is influenced by several factors:

-

Solvent: Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to favor N-alkylation.[2][6] These solvents solvate the cation (e.g., Na⁺ or K⁺) effectively, leaving a "naked" and highly reactive saccharin anion, which preferentially reacts at the more nucleophilic nitrogen site.

-

Electrophile: The nature of the alkylating agent is crucial. Less sterically hindered electrophiles tend to favor N-alkylation.[5]

-

Counter-ion: The choice of base (and thus the counter-ion) can influence the reaction, although the solvent effect is generally more pronounced.

Experimental Protocol

This protocol describes a two-step synthesis starting from sodium saccharin and ethyl chloroacetate, followed by hydrolysis to yield the final product.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |

| Sodium Saccharin | 128-44-9 | 205.17 | Starting material |

| Ethyl Chloroacetate | 105-39-5 | 122.55 | Alkylating agent, lachrymator |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, polar aprotic solvent |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Concentrated (37%), for hydrolysis |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For work-up and hydrolysis |

| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying agent |

Step 1: Synthesis of Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium saccharin (10.25 g, 50 mmol) and anhydrous DMF (100 mL).

-

Addition of Reagent: Stir the suspension at room temperature. Slowly add ethyl chloroacetate (6.74 g, 5.8 mL, 55 mmol) to the mixture dropwise over 10 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold water with vigorous stirring. A white precipitate of the product will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 50 mL) to remove residual DMF and salts.

-

Purification: The crude product can be purified by recrystallization from ethanol to afford the ethyl ester as a white crystalline solid.[7][8] Dry the product under vacuum.

Step 2: Hydrolysis to (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid

-

Setup: Suspend the dried ethyl ester from Step 1 (approx. 50 mmol) in a mixture of water (50 mL) and ethanol (50 mL) in a round-bottom flask.

-

Reaction: Add concentrated hydrochloric acid (20 mL) to the suspension. Heat the mixture to reflux (approx. 100 °C) for 2-3 hours. The solid will gradually dissolve as the hydrolysis proceeds.

-

Isolation: Cool the reaction mixture in an ice bath. The final carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the white solid by vacuum filtration. Wash the product thoroughly with cold water to remove any remaining acid. Dry the final product, (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, in a vacuum oven at 60 °C.[9]

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Results for C₉H₇NO₅S[9][10] |

| Appearance | White crystalline solid |

| Molar Mass | 241.22 g/mol |

| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, -COOH), 8.0-8.4 (m, 4H, Ar-H), 4.5 (s, 2H, -CH₂-) |

| IR (KBr, cm⁻¹) | ~3000 (broad, O-H stretch), ~1735 (C=O, acid), ~1680 (C=O, imide), ~1330 & ~1170 (SO₂, asymm. & symm. stretch) |

| Melting Point | 228-230 °C |

Conclusion and Outlook

The N-alkylation of saccharin provides a reliable and efficient pathway to (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid. Understanding the ambident nucleophilic character of the saccharin anion is paramount to optimizing the reaction and maximizing the yield of the desired N-alkylated product. By carefully selecting the solvent and reaction conditions, the synthesis can be steered effectively. The resulting carboxymethylsaccharin serves as a valuable building block, opening avenues for the development of novel pharmaceuticals and functional materials. Further research may focus on developing greener solvent systems or catalytic approaches to this transformation.[2][11]

References

-

Title: Synthesis of Novel Saccharin Derivatives. Source: Molecules, 2017. URL: [Link]

-

Title: Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. Source: ResearchGate, 2015. URL: [Link]

-

Title: Synthesis & characterization of saccharine derivatives. Source: Slideshare, 2015. URL: [Link]

-

Title: A Review: Saccharin Discovery, Synthesis, and Applications. Source: Ibn Al-Haitham Journal for Pure and Applied Science, 2020. URL: [Link]

-

Title: Artificial sugar saccharin and its derivatives: role as a catalyst. Source: RSC Advances, 2020. URL: [Link]

-

Title: Solved 3. Draw the mechanism for the alkylation of sodium... Source: Chegg.com, 2017. URL: [Link]

-

Title: Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. Source: Journal of Chemical Research, 2013. URL: [Link]

-

Title: Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. Source: American Chemical Society, 2022. URL: [Link]

-

Title: Saccharin alkylation: O vs. N substitution. Source: Journal of Chemical Education, 1989. URL: [Link]

-

Title: Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Source: Molecules, 2021. URL: [Link]

-

Title: 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid. Source: PubChem. URL: [Link]

-

Title: Saccharin. Source: Wikipedia. URL: [Link]

-

Title: 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid. Source: PubChemLite. URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]

- 3. Saccharin - Wikipedia [en.wikipedia.org]

- 4. Solved 3. Draw the mechanism for the alkylation of sodium | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. biosynth.com [biosynth.com]

- 8. 3-Oxo-1,2-benzisothiazole-2(3H)-acetic acid ethyl ester 1,… [cymitquimica.com]

- 9. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid (C9H7NO5S) [pubchemlite.lcsb.uni.lu]

- 11. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

physicochemical properties of saccharinylacetic acid

An In-Depth Technical Guide to the Physicochemical Properties of Saccharinylacetic Acid

Introduction

Saccharinylacetic acid, systematically known as 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid, is a derivative of the well-known artificial sweetener, saccharin.[1] By incorporating an acetic acid moiety onto the saccharin nitrogen, this molecule gains a carboxylic acid functional group, significantly altering its chemical personality and potential applications. Such derivatization is a common strategy in medicinal chemistry to modulate properties like solubility, bioavailability, and target interaction.[2][3] This guide provides a comprehensive technical overview of the core , offering both predictive insights based on its structure and detailed, field-proven protocols for its empirical characterization. As a novel derivative, much of its experimental data is not yet prevalent in the literature; therefore, this document serves as a foundational manual for researchers, scientists, and drug development professionals aiming to work with this compound.

Molecular Structure and Core Identifiers

A thorough understanding of a molecule's properties begins with its fundamental structure and identity.

Systematic Name: 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid[1] Common Name: Saccharinylacetic acid, Saccharin-N-acetic acid CAS Number: 52188-11-1[1]

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₅S | [1] |

| Molecular Weight | 241.22 g/mol | [1] |

| Monoisotopic Mass | 241.00449350 Da | [1] |

| XLogP3 (Predicted) | 0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

The structure combines the rigid, electron-withdrawing benzisothiazole dioxide core of saccharin with a flexible and acidic acetic acid side chain. This duality is expected to govern its behavior in various chemical and biological systems.

Acidity and pKa Determination

Saccharinylacetic acid possesses two potential acidic protons. The primary acidic site is the carboxylic acid proton (-COOH), which is expected to have a pKa typical of carboxylic acids. The parent saccharin molecule is also acidic, with a pKa around 2, due to the imide proton. However, the substitution on the nitrogen atom in saccharinylacetic acid removes this imide proton, leaving the carboxylic acid as the dominant acidic center.

Predictive Analysis

The pKa of acetic acid is approximately 4.76. The presence of the strongly electron-withdrawing saccharin group attached to the alpha-carbon via the nitrogen atom is expected to increase the acidity (lower the pKa) of the carboxylic acid proton through an inductive effect. Therefore, a pKa value between 3.5 and 4.5 is a reasonable prediction.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method remains a gold standard for its accuracy and reliability. It involves monitoring the pH of a solution of the acid as a strong base of known concentration is added.

Methodology:

-

Preparation: Accurately weigh approximately 25-50 mg of saccharinylacetic acid and dissolve it in a suitable volume (e.g., 50 mL) of deionized, CO₂-free water. If aqueous solubility is limited, a co-solvent system (e.g., water:methanol 1:1) can be used, though this will yield an apparent pKa (pKa*).

-

Titrant: Standardize a 0.1 M solution of sodium hydroxide (NaOH) against a primary standard like potassium hydrogen phthalate (KHP).

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

-

Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the acid solution. Begin stirring at a constant, moderate speed. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of rapid pH change).

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined as the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point). This can be found from the first derivative plot (ΔpH/ΔV vs. V), where the peak indicates the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile

Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The structure of saccharinylacetic acid—with its polar carboxylic acid group and a larger, more hydrophobic aromatic system—suggests a pH-dependent aqueous solubility and good solubility in polar organic solvents.

Predictive Analysis

-

Aqueous Solubility: Expected to be low in acidic media (pH < pKa) where the molecule is uncharged, but will increase significantly at higher pH (pH > pKa) as the carboxylate salt is formed.

-

Organic Solvents: Expected to be soluble in polar aprotic solvents like DMSO and DMF, and alcohols like methanol and ethanol, but poorly soluble in non-polar solvents such as hexane and toluene.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This equilibrium-based method is considered the definitive standard for determining thermodynamic solubility.[4]

Methodology:

-

Preparation: Add an excess amount of solid saccharinylacetic acid to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, DMSO, ethanol). The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, then separate the saturated supernatant from the excess solid. This is critically important and can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

Caption: Workflow for solubility determination via the shake-flask method.

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water (pH 2) | Sparingly Soluble | Molecule is protonated and largely neutral. |

| Water (pH 7.4) | Soluble | Molecule is deprotonated (carboxylate), increasing polarity. |

| DMSO | Freely Soluble | Highly polar aprotic solvent. |

| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Hexane | Insoluble | Non-polar solvent incompatible with the polar functional groups. |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the chemical structure by probing the local environment of hydrogen (¹H) and carbon (¹³C) nuclei.

-

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

~13 ppm (singlet, 1H): A broad singlet for the carboxylic acid proton (-COOH).

-

~8.0-8.3 ppm (multiplet, 4H): Signals corresponding to the four protons on the aromatic ring.

-

~4.5 ppm (singlet, 2H): A sharp singlet for the methylene protons (-CH₂-).

-

-

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

~169 ppm: Carboxylic acid carbonyl carbon.

-

~159 ppm: Amide carbonyl carbon of the saccharin ring.

-

~120-140 ppm: Signals for the six aromatic carbons.

-

~45 ppm: Methylene carbon (-CH₂-).

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of saccharinylacetic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient. 2D experiments like COSY and HSQC can be used for definitive assignments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

-

Predicted Key IR Absorptions (cm⁻¹):

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.

-

~1730 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid carbonyl.

-

~1680 cm⁻¹ (sharp, strong): C=O stretch of the amide carbonyl in the saccharin ring.

-

~1350 cm⁻¹ and ~1180 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively.

-

Experimental Protocol (ATR-FTIR):

-

Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns.

-

Predicted Mass Spectrum (ESI-):

-

Molecular Ion: An intense peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 240.00.

-

Key Fragments: Loss of CO₂ (m/z 44) from the molecular ion to give a fragment at m/z 196.0. Cleavage of the N-C bond could yield the saccharin anion at m/z 181.9.

-

Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source. The analysis is typically performed in both positive and negative ion modes to capture all relevant information. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is used to confirm the elemental composition.

Conclusion

Saccharinylacetic acid is a molecule with distinct physicochemical properties driven by the interplay between its saccharin core and acetic acid functional group. This guide outlines a robust, methodology-focused framework for the comprehensive characterization of this compound. By employing the detailed protocols for determining pKa, solubility, and spectroscopic identity, researchers can generate the critical data needed to unlock its potential in drug discovery and other scientific applications. The predictive insights provided serve as a scientifically grounded starting point for these empirical investigations, ensuring a logical and efficient research workflow.

References

-

PubChem. 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid. Available from: [Link]

-

Al-Obaidi, A. H. (2014). Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. Journal of Al-Nahrain University, 17(2), 27-41. Available from: [Link]

-

Al-Masoudi, W. A. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3, 61-66. Available from: [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25. Available from: [Link]

-

Mohammed, S. A., & Al-Jammali, D. J. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Sciences, 33(2), 44-60. Available from: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic Acid

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and structural properties of a key saccharin derivative.

Introduction

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, a prominent derivative of the well-known artificial sweetener saccharin, is a molecule of significant interest in medicinal and synthetic chemistry.[1] While sometimes referred to by the non-standard name 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, its correct IUPAC nomenclature reflects the N-alkylation of the saccharin core with an acetic acid moiety.[2] This modification of the saccharin structure, specifically at the acidic nitrogen atom (pKa ≈ 1.6), opens avenues for its use as a versatile building block and intermediate in the synthesis of more complex chemical entities.[1][3]

This technical guide provides a comprehensive analysis of the molecular structure of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, detailing its physicochemical properties, spectroscopic signature, and a validated synthetic protocol. The insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is the 1,2-benzisothiazole ring system, which is inherently planar.[1] An acetic acid group is covalently bonded to the nitrogen atom of the heterocyclic ring.

Structural Formula: C₉H₇NO₅S[2]

Key Structural Features:

-

Benzisothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole ring.

-

Sulfonyl Group (SO₂): The sulfur atom is in a high oxidation state, contributing to the electron-withdrawing nature of the ring system.

-

Carbonyl Groups (C=O): The structure contains two carbonyl functionalities: one within the heterocyclic ring (amide) and another in the carboxylic acid side chain.

-

N-Substitution: The acetic acid side chain is attached to the nitrogen atom of the benzisothiazole ring.

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 241.22 g/mol | [2] |

| Molecular Formula | C₉H₇NO₅S | [2] |

| CAS Number | 52188-11-1 | [2] |

| Appearance | White crystalline solid | [3] |

| Monoisotopic Mass | 241.00449350 Da | [2][4] |

Spectroscopic Characterization: A Structural Fingerprint

The molecular structure of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data provides a unique fingerprint for this molecule.

¹H NMR Spectroscopy:

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the four protons on the benzene ring.

-

Methylene Protons: A singlet corresponding to the two protons of the methylene group (-CH₂-) in the acetic acid side chain is anticipated, likely in the range of δ 4.0-5.0 ppm.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxyl group (-COOH) would be observed, typically at a downfield chemical shift (>10 ppm) and is exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two distinct signals in the downfield region (δ 165-180 ppm) are expected for the amide and carboxylic acid carbonyl carbons.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm) will correspond to the carbons of the benzene ring.

-

Methylene Carbon: A signal for the methylene carbon (-CH₂-) is expected in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid.

-

C=O Stretches: Strong absorption bands are expected for the carbonyl groups. The amide carbonyl will likely appear around 1700-1750 cm⁻¹, while the carboxylic acid carbonyl will be in a similar region, often overlapping.

-

SO₂ Stretches: Two strong, characteristic absorption bands for the sulfonyl group (asymmetric and symmetric stretching) are expected around 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.22 g/mol ).[2]

-

Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the N-CH₂ bond.

Synthesis and Reaction Chemistry

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is typically achieved through the N-alkylation of saccharin. This reaction leverages the acidity of the N-H proton of saccharin, which can be readily deprotonated by a suitable base to form the corresponding anion, a potent nucleophile.

The following diagram illustrates a typical synthetic workflow.

Caption: Synthetic workflow for 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid.

This protocol describes a reliable method for the synthesis of the title compound.

Materials:

-

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide)

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid (ClCH₂COOH)[5]

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Deprotonation of Saccharin: In a round-bottom flask equipped with a magnetic stirrer, dissolve saccharin in an aqueous solution of sodium hydroxide at room temperature. The molar ratio of saccharin to NaOH should be approximately 1:2.[1] Stir until a clear solution is obtained, indicating the formation of the sodium salt of saccharin.

-

Nucleophilic Substitution: To the solution from step 1, add chloroacetic acid dropwise.[1] The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.

-

Acidification and Precipitation: After the reaction is complete, cool the mixture in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2.[1] A white precipitate of the product will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Causality and Self-Validation:

-

The use of a base (NaOH) is crucial to deprotonate the weakly acidic N-H of saccharin, thereby generating the nucleophilic saccharin anion required for the reaction with the electrophilic chloroacetic acid.[3]

-

Acidification is necessary to protonate the carboxylate intermediate, leading to the precipitation of the final carboxylic acid product, which is less soluble in the acidic aqueous medium.

-

Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products. The purity of the final product can be verified by measuring its melting point and by the spectroscopic methods described earlier.

Applications and Future Directions

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid serves as a valuable intermediate in organic synthesis. The presence of the carboxylic acid functionality allows for a variety of subsequent chemical transformations, including:

-

Esterification: Reaction with alcohols to form the corresponding esters.[6][7][8]

-

Amidation: Reaction with amines to form amides.

-

Use as a Linker: The bifunctional nature of the molecule (the benzisothiazole ring and the carboxylic acid) makes it a candidate for use as a linker in the design of more complex molecules, including potential pharmaceutical agents.

The structural relationship to saccharin, a compound with a long history of use and study, provides a solid foundation for the exploration of the biological activities of its derivatives.[3][9] Further research into the applications of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid and its derivatives is warranted, particularly in the fields of medicinal chemistry and materials science.

Conclusion

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is a structurally well-defined and synthetically accessible derivative of saccharin. Its molecular architecture, characterized by the planar benzisothiazole core and the reactive carboxylic acid side chain, makes it a compound of considerable interest. The detailed understanding of its structure, properties, and synthesis presented in this guide provides a valuable resource for scientists and researchers, enabling its effective application in a variety of chemical and pharmaceutical research settings.

References

-

PubChem. Saccharin N-(2-acetic acid ethyl ester). National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Saccharin. Wikimedia Foundation. Available from: [Link]

-

PubChemLite. 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid. Available from: [Link]

-

2a biotech. 2-(1,1-DIOXIDO-3-OXOBENZO[D]ISOTHIAZOL-2(3H)-YL)ACETIC ACID. Available from: [Link]

- Google Patents. CN111269195A - A kind of synthetic method for preparing saccharin.

-

National Center for Biotechnology Information. Synthesis of Novel Saccharin Derivatives. PMC. Available from: [Link]

-

Ibn Al-Haitham Journal for Pure and Applied Science. A Review: Saccharin Discovery, Synthesis, and Applications. Available from: [Link]

-

National Institutes of Health. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. Available from: [Link]

-

SIELC Technologies. Saccharin N-(2-acetic acid methyl ester). Available from: [Link]

-

Science of Cooking. Saccharin Molecule - Chemical and Physical Properties. Available from: [Link]

- Google Patents. US4464537A - Preparation of saccharin.

-

YouTube. 5.6 Organics - Making Saccharin. Available from: [Link]

-

precisionFDA. SACCHARIN N-(2-ACETIC ACID METHYL ESTER). Available from: [Link]

-

PubChem. 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Portal. Benzoisothiazol-3-one synthesis. Available from: [Link]

-

ResearchGate. Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Available from: [Link]

-

MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Available from: [Link]

-

Wikipedia. Acetic acid. Wikimedia Foundation. Available from: [Link]

-

National Institute of Standards and Technology. Acetic acid. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Saccharin - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid (C9H7NO5S) [pubchemlite.lcsb.uni.lu]

- 5. Acetic acid - Wikipedia [en.wikipedia.org]

- 6. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide | C12H13NO5S | CID 4519624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Saccharin Molecule - Chemical and Physical Properties [scienceofcooking.com]

An In-depth Technical Guide to the Spectroscopic Profile of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid (CAS 52188-11-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, a compound identified by the Chemical Abstracts Service (CAS) number 52188-11-1. While direct experimental spectroscopic data for this specific molecule is not widely available in public databases, this document synthesizes predicted data, structural analysis, and spectroscopic information from analogous compounds to offer a robust and scientifically grounded guide for researchers.

Chemical Identity and Structure

Initial investigations into CAS 52188-11-1 may present conflicting information. However, authoritative chemical databases including PubChem, ChemScene, and BLDpharm definitively associate CAS 52188-11-1 with 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid .[1][2][3] The alternative compound, 2,6-Di-tert-butyl-4-mercaptophenol, is correctly identified by CAS 950-59-4.

The molecular structure of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is presented below. This distinct structure, featuring a benzisothiazole core, a carboxylic acid moiety, and a sulfone group, dictates its unique spectroscopic fingerprint.

Figure 1: 2D structure of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid.

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for C₉H₇NO₅S [4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 242.01177 |

| [M+Na]⁺ | 263.99371 |

| [M-H]⁻ | 239.99721 |

| [M+NH₄]⁺ | 259.03831 |

| [M+K]⁺ | 279.96765 |

| [M+H-H₂O]⁺ | 224.00175 |

The fragmentation of this molecule under electron ionization would likely proceed through characteristic losses of small molecules and cleavage of the side chain.

Figure 2: Plausible mass spectrometry fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental NMR data for CAS 52188-11-1 is not currently in the public domain. However, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on the chemical structure and data from analogous compounds.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Aromatic CH (x4) | 7.8 - 8.2 | m | 4H | The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. |

| Methylene CH₂ | ~4.5 | s | 2H | A singlet corresponding to the two protons of the methylene group adjacent to the nitrogen and the carbonyl group. |

| Carboxylic Acid OH | >10 | br s | 1H | A broad singlet, the chemical shift of which is dependent on concentration and solvent. |

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) | Notes |

| Carboxylic Acid C=O | ~170 | Carbonyl carbon of the carboxylic acid. |

| Amide C=O | ~165 | Carbonyl carbon of the benzisothiazole ring. |

| Aromatic C (quaternary) | 125 - 140 | Quaternary carbons of the benzene ring. |

| Aromatic CH | 120 - 135 | Protonated carbons of the benzene ring. |

| Methylene CH₂ | ~45 | Methylene carbon of the acetic acid side chain. |

Infrared (IR) Spectroscopy

The IR spectrum of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid will be characterized by several strong absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Strong | Broad absorption due to hydrogen bonding. |

| C-H (Aromatic) | 3100 - 3000 | Medium | Aromatic C-H stretching. |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Methylene C-H stretching. |

| C=O (Carboxylic Acid) | ~1710 | Strong | Carbonyl stretch of the carboxylic acid. |

| C=O (Amide) | ~1680 | Strong | Carbonyl stretch of the benzisothiazole ring. |

| C=C (Aromatic) | 1600 - 1450 | Medium | Aromatic ring skeletal vibrations. |

| S=O (Sulfone) | ~1350 and ~1150 | Strong | Asymmetric and symmetric stretching of the sulfone group. |

Experimental Protocols

For researchers seeking to acquire experimental data for this compound, the following standard protocols are recommended.

Figure 3: Workflow for Mass Spectrometry Analysis.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or an acetonitrile/water mixture.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire data in both positive and negative ion modes to observe different adducts. Perform tandem mass spectrometry (MS/MS) on the parent ion to elucidate fragmentation patterns.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Conclusion

This guide provides a comprehensive spectroscopic overview of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid (CAS 52188-11-1) based on predictive methods and analysis of analogous structures. The presented data and protocols offer a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. It is strongly recommended that experimental data be acquired to confirm these predictions.

References

-

2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid . PubChem. [Link]

-

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid . PubChemLite. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 52188-11-1|2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetic acid (C9H7NO5S) [pubchemlite.lcsb.uni.lu]

A Deep Dive into the Solubility of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid for Pharmaceutical Development

This technical guide provides a comprehensive overview of the solubility characteristics of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, a molecule of significant interest in pharmaceutical research. Understanding the solubility of this compound, a derivative of saccharin, is paramount for its successful formulation into viable drug products. This document will delve into the theoretical and practical aspects of its solubility in organic solvents, offering a foundational resource for researchers, scientists, and professionals in drug development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solid to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property that dictates the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API). For an API to be absorbed in the body, it must first be in a dissolved state at the site of absorption. Poor solubility can lead to low and variable bioavailability, hindering the development of potentially life-saving drugs. The focus of this guide, (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, presents a unique solubility profile that necessitates a thorough investigation for optimal formulation strategies.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, also known as N-carboxymethylsaccharin, possesses a complex structure that influences its interactions with various solvents.

Key Structural Features:

-

Saccharin Core: A rigid, aromatic benzisothiazole dioxide ring system. This core is relatively nonpolar.

-

Carboxylic Acid Group (-COOH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group is ionizable, and its protonation state is pH-dependent.

-

Sulfonyl Group (-SO2-): A highly polar and electron-withdrawing group that contributes to the overall polarity of the molecule.

-

Amide Linkage (-N-C=O): A polar group that can participate in hydrogen bonding.

A comprehensive understanding of these features is crucial for predicting and explaining the solubility behavior in different solvent systems. The interplay between the nonpolar aromatic core and the polar functional groups suggests a nuanced solubility profile, with potential for dissolution in both polar and some nonpolar aprotic solvents.

Physicochemical Parameters:

While experimental data for (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is not widely published, computational models can provide valuable estimates for key parameters that govern solubility.

| Property | Predicted Value/Information | Significance for Solubility |

| Molecular Weight | 241.22 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| pKa | The carboxylic acid proton is acidic. The N-H proton of the parent saccharin has a pKa of about 1.6. The addition of the acetic acid moiety will influence the overall acidity. | The ionization state of the molecule is critical. In its ionized (carboxylate) form, solubility in polar solvents like water is expected to increase significantly. |

| LogP (Octanol-Water Partition Coefficient) | Predicted values suggest a relatively low LogP, indicating a degree of hydrophilicity. | A lower LogP generally corresponds to better solubility in polar solvents and lower solubility in nonpolar, lipophilic solvents. |

| Melting Point | Not readily available in literature. | A high melting point often indicates strong intermolecular forces in the crystal lattice, which must be overcome by the solvent, often correlating with lower solubility. |

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the carboxylic acid, sulfonyl, and amide groups, (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is expected to exhibit favorable interactions with these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents are polar but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. The acidic proton of the carboxylic acid can interact favorably with the basic sites in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and cannot engage in significant hydrogen bonding. The large, polar functional groups on the molecule are likely to make it poorly soluble in such solvents.

The dissolution process can be visualized as a three-step energetic process:

-

Lattice Energy: Energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavitation Energy: Energy required to create a space in the solvent for the solute molecule.

-

Solvation Energy: Energy released when the solute molecule forms new interactions with the solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice and cavitation energies.

An In-depth Technical Guide to the Thermal Stability of Saccharinylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for the rigorous evaluation of the thermal stability of saccharinylacetic acid. As a critical parameter in drug development, understanding the thermal behavior of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and shelf-life. This document moves beyond a simple recitation of protocols to provide the underlying scientific rationale for experimental design and data interpretation, empowering researchers to conduct self-validating and robust stability studies.

Introduction: The Imperative of Thermal Stability in Drug Development

Saccharinylacetic acid, a derivative of the well-known artificial sweetener saccharin, presents a chemical scaffold of interest for various pharmaceutical applications. Its structure, combining the saccharin moiety with an acetic acid group, suggests potential for novel biological activities. However, before any therapeutic potential can be realized, a thorough understanding of its fundamental physicochemical properties is essential. Among these, thermal stability is a cornerstone.

Thermal stability dictates the conditions under which saccharinylacetic acid can be manufactured, formulated, transported, and stored without undergoing degradation that could lead to loss of potency, the formation of toxic byproducts, or alterations in its physical properties.[1] Information on thermal stability is crucial for:

-

Process Chemistry: Defining safe temperature ranges for synthesis and purification.

-

Formulation Development: Selecting compatible excipients and manufacturing processes (e.g., granulation, lyophilization, melt extrusion).

-

Shelf-Life Prediction: Establishing appropriate storage conditions and expiration dating.

-

Regulatory Compliance: Providing essential data for regulatory submissions.

This guide will provide the methodologies to characterize the thermal profile of saccharinylacetic acid, from initial screening to in-depth kinetic analysis.

Core Methodologies for Thermal Stability Assessment

A multi-faceted approach is necessary to build a complete picture of a compound's thermal stability. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often complemented by chromatographic methods to analyze degradation products.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA is a fundamental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This is invaluable for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and its composition.[3]

Causality Behind Experimental Choices in TGA:

-

Heating Rate: A slower heating rate (e.g., 5-10 °C/min) provides better resolution of distinct thermal events, while a faster rate can be used for rapid screening.[4] For kinetic studies, multiple heating rates are employed.[4]

-

Atmosphere: An inert atmosphere (typically nitrogen) is used to study the inherent thermal decomposition of the material without oxidative effects.[2] An oxidative atmosphere (e.g., air or oxygen) can be used to assess the compound's stability against oxidation.

-

Sample Mass: A small sample mass (typically 5-10 mg) is used to minimize thermal gradients within the sample and ensure uniform heating.

Differential Scanning Calorimetry (DSC): Monitoring Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.[6][7]

Causality Behind Experimental Choices in DSC:

-

Melting Point (Tm) and Enthalpy of Fusion (ΔHf): The melting point is a key indicator of purity. A sharp melting peak with a high enthalpy of fusion is characteristic of a stable crystalline material. A broad peak may indicate impurities or the presence of multiple crystalline forms (polymorphs).

-

Glass Transition (Tg): For amorphous materials, the glass transition temperature is a critical parameter, representing the transition from a rigid, glassy state to a more rubbery, mobile state. Above Tg, molecular mobility increases significantly, which can accelerate degradation.

-

Polymorphism: DSC can be used to identify and characterize different polymorphic forms of a compound, which can have different melting points, solubilities, and stabilities.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Degradation Products

While TGA and DSC provide information on the physical and thermal events, HPLC is essential for the chemical analysis of the sample before and after thermal stress. HPLC is a widely used technique for the determination of sweeteners and related compounds.[8][9] It allows for the separation, identification, and quantification of the parent compound and any degradation products that may have formed.

Causality Behind Experimental Choices in HPLC:

-

Forced Degradation Studies: To understand the degradation pathways, forced degradation (or stress testing) is performed. This involves subjecting a solution or solid sample of saccharinylacetic acid to harsh conditions (e.g., high temperature, acid, base, oxidation, light) and then analyzing the resulting mixture by HPLC.

-

Method Validation: The HPLC method must be validated to ensure it is "stability-indicating," meaning it can accurately separate the parent drug from its degradation products without interference.

Experimental Protocols

The following protocols are presented as a robust starting point for the thermal analysis of saccharinylacetic acid.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Place 5-10 mg of finely powdered saccharinylacetic acid into a clean TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), which is often defined as the temperature at which 5% mass loss occurs (T-5%).[10] Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of saccharinylacetic acid into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to a temperature just below the decomposition temperature determined by TGA (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the heat flow as a function of temperature. Determine the onset temperature, peak maximum, and enthalpy of fusion for any melting endotherms. Identify any glass transitions or other thermal events.

Protocol for Stability-Indicating HPLC Method Development

-

Forced Degradation:

-

Prepare solutions of saccharinylacetic acid in a suitable solvent (e.g., acetonitrile/water).

-

Subject the solutions to the following stress conditions:

-

Heat: 80 °C for 24 hours.

-

Acid: 0.1 M HCl at 60 °C for 8 hours.

-

Base: 0.1 M NaOH at 60 °C for 8 hours.

-

Oxidation: 3% H2O2 at room temperature for 24 hours.

-

-

Analyze the stressed samples by HPLC.

-

-

Chromatographic Conditions (Example):

-

Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualization of Workflows and Data

Experimental Workflow Diagram

Caption: Workflow for thermal stability assessment of saccharinylacetic acid.

Hypothetical Thermal Degradation Pathway

Based on the structure of saccharinylacetic acid, two primary degradation pathways can be hypothesized: hydrolysis of the sulfonamide bond and decarboxylation of the acetic acid moiety.

Caption: Hypothetical thermal degradation pathways of saccharinylacetic acid.

Data Presentation: Summary of Thermal Properties

The following table summarizes hypothetical data that would be obtained from the analyses described above.

| Parameter | Method | Result | Interpretation |

| Melting Onset (Tonset) | DSC | 185.2 °C | Indicates the start of melting. |

| Melting Peak (Tpeak) | DSC | 188.5 °C | Characteristic melting point. |

| Enthalpy of Fusion (ΔHf) | DSC | 120.5 J/g | High value suggests a highly crystalline and stable form. |

| Decomposition Onset (T-5%) | TGA | 215.7 °C | Temperature at which significant degradation begins. |

| Purity | HPLC | >99.5% | High initial purity is essential for accurate stability studies. |

Factors Influencing Thermal Stability and Mitigation Strategies

The inherent thermal stability of saccharinylacetic acid can be influenced by several extrinsic factors:

-

pH: The stability of the sulfonamide bond is often pH-dependent. Hydrolysis can be accelerated under acidic or basic conditions.

-

Excipients: Interactions between the API and excipients in a formulation can either stabilize or destabilize the drug. DSC and TGA can be used to screen for API-excipient compatibility.

-

Moisture: The presence of water can facilitate hydrolytic degradation pathways, especially at elevated temperatures.

-

Polymorphism: Different crystalline forms of a drug can exhibit different thermal stabilities. It is crucial to identify and control the polymorphic form.

Stabilization Strategies:

-

pH Control: Use of buffering agents in formulations.

-

Moisture Protection: Use of desiccants and appropriate packaging.

-

Excipient Selection: Choosing inert and compatible excipients based on screening studies.

-

Solid-Form Engineering: Development of a stable crystalline salt or cocrystal of saccharinylacetic acid.

Conclusion

The thermal stability of saccharinylacetic acid is a critical quality attribute that must be thoroughly investigated to ensure the development of a safe and effective pharmaceutical product. This guide has outlined a comprehensive and scientifically-grounded approach to this evaluation. By employing a combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and stability-indicating chromatographic methods, researchers can gain a deep understanding of the material's behavior under thermal stress. This knowledge is not merely an academic exercise; it is a fundamental prerequisite for successful process development, formulation design, and regulatory approval. The protocols and rationales provided herein serve as a robust framework for generating the high-quality data necessary to advance saccharinylacetic acid from a promising molecule to a viable therapeutic agent.

References

- Methods of Analysis of Saccharin. (n.d.).

- Simultaneous Determination of Saccharin and Aspartame in Commercial Noncaloric Sweeteners Using the PLS-2 Multivariate Calibr

- Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.

- Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. (n.d.). SKZ Industrial.

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2014).

- Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.

- Thermogravimetric Analysis (TGA) For Polymers Explained!!! (2023, July 27). YouTube.

- Thermal Stability of Amorphous Solid Dispersions. (2021, January 5). Pharma Excipients.

- Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021, July 28). Royal Society of Chemistry.

- Determination of Thermodynamic Parameters of Polylactic Acid by Thermogravimetry under Pyrolysis Conditions. (n.d.). MDPI.

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. torontech.com [torontech.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Determination of Thermodynamic Parameters of Polylactic Acid by Thermogravimetry under Pyrolysis Conditions [mdpi.com]

- 5. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 6. skztester.com [skztester.com]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetic Acid: From the Historical Discovery of its Core Moiety to Synthetic Methodologies and Future Perspectives

This technical guide provides an in-depth exploration of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, a derivative of the well-known compound saccharin. The document is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its historical context, synthesis, and potential applications.

Introduction: The Significance of the Benzothiazole Scaffold

The 1,2-benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of a wide range of biologically active compounds.[1][2] Its unique electronic and structural features allow it to interact with various biological targets, leading to diverse pharmacological activities.[1][2] Among the most prominent members of this class is saccharin, or 1,2-benzisothiazol-3(2H)-one-1,1-dioxide, a compound with a rich history and a continuing legacy in chemical and pharmaceutical research.[3] This guide focuses on a specific N-substituted derivative, 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, delving into the scientific journey from the discovery of its foundational structure to its synthesis and potential utility.

The Serendipitous Discovery of the Saccharin Core

The story of the 1,2-benzothiazole core of our target molecule begins with the discovery of saccharin in 1879 by Constantin Fahlberg, a chemist working in the laboratory of Ira Remsen at Johns Hopkins University. The discovery was a classic example of serendipity in science. Fahlberg was investigating the oxidation of o-toluenesulfonamide when he accidentally tasted a chemical on his hands that was intensely sweet. This substance was subsequently identified as anhydrous o-sulfamine benzoic acid, which he named saccharin.

Initially, the primary application of saccharin was as a non-caloric artificial sweetener, especially valuable for individuals with diabetes. It is approximately 300-400 times sweeter than sucrose. Over the decades, the chemistry of saccharin has been extensively explored, not only for its gustatory properties but also for its potential as a versatile building block in organic synthesis and drug discovery.[4][5][6]

The Evolution of Saccharin Derivatives: The Rationale for N-Substitution

While saccharin itself has limited therapeutic applications beyond its use as a sweetener, its rigid heterocyclic structure and the presence of a reactive N-H group in the sulfonamide moiety make it an attractive scaffold for chemical modification.[3] The nitrogen atom can be readily alkylated or acylated to introduce a variety of functional groups, leading to the synthesis of a diverse library of N-substituted saccharin derivatives.[3]

The primary motivation for synthesizing these derivatives is to explore and modulate their biological activities. By attaching different substituents to the nitrogen atom, researchers can systematically alter the molecule's physicochemical properties, such as its lipophilicity, solubility, and hydrogen bonding capacity. These modifications can, in turn, influence the compound's pharmacokinetic and pharmacodynamic profiles, potentially leading to the discovery of novel therapeutic agents.[3] The introduction of an acetic acid moiety, as in the case of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, adds a carboxylic acid functional group, which can serve as a handle for further derivatization or as a key interacting group with biological targets.

Caption: General synthetic pathway for N-substituted saccharin derivatives.

Synthesis of 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetic Acid: An Experimental Protocol

The synthesis of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, also referred to as 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid in some literature, is a straightforward N-alkylation of the saccharin core.[7] The following protocol is based on established methods for the synthesis of similar compounds.

Materials and Reagents

-

Saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide)

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid (ClCH₂COOH)

-

Water (distilled or deionized)

-

Hydrochloric acid (HCl) for acidification

-

Ice

Step-by-Step Experimental Procedure

-

Formation of the Saccharin Sodium Salt: In a reaction vessel, dissolve saccharin and a molar equivalent of sodium hydroxide in water with stirring. This deprotonates the acidic N-H group of the saccharin molecule, forming the more nucleophilic sodium salt.

-

Nucleophilic Substitution: To the solution of the saccharin sodium salt, add a molar equivalent of chloroacetic acid. The reaction mixture is typically stirred at room temperature for several hours.[7] The nucleophilic nitrogen of the saccharin anion attacks the electrophilic carbon of the chloroacetic acid in an Sₙ2 reaction, displacing the chloride ion.

-

Acidification and Precipitation: After the reaction is complete, the solution is acidified with hydrochloric acid to a pH of 1-2.[7] This protonates the carboxylate group of the product, causing the free acid, 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid, to precipitate out of the aqueous solution due to its lower solubility.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with cold water to remove any remaining salts and impurities, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as a mixture of dimethylformamide and water.[7]

Caption: Specific synthetic route to the target compound.

Physicochemical Properties and Characterization

The proper characterization of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid is crucial for its identification and for understanding its behavior in various applications. The table below summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₉H₇NO₅S |

| Molecular Weight | 241.22 g/mol |

| CAS Number | 52188-11-1[8] |

| Appearance | White to off-white solid |

Crystallographic studies of the closely related 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid reveal a planar benzisothiazolone ring system.[7] In the solid state, the molecules are linked by intermolecular O-H···O hydrogen bonds, forming one-dimensional chains.[7]

Potential Applications and Biological Significance

While specific biological studies on 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid are not extensively documented in publicly available literature, the broader class of benzothiazole and saccharin derivatives has shown a wide range of pharmacological activities. This suggests potential areas of investigation for the title compound.

-

Antimicrobial and Antifungal Activity: Many benzothiazole derivatives exhibit potent antimicrobial and antifungal properties.[7][9][10][11] The presence of the benzothiazole core is often associated with this activity.

-

Anti-inflammatory and Analgesic Effects: Some benzothiazolinone derivatives have been reported to possess analgesic and anti-inflammatory activities.[12]

-

Enzyme Inhibition: The structural features of saccharin and its derivatives make them candidates for enzyme inhibitors.

-

Catalysis: Saccharin and its derivatives have been employed as catalysts in various organic transformations, highlighting their utility in green chemistry.[4][5][6]

The carboxylic acid moiety of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid makes it a valuable intermediate for the synthesis of esters and amides, which could lead to compounds with enhanced biological activity.[7]

Future Directions

The exploration of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid and its derivatives is a promising area for future research. Key areas of focus could include:

-

Synthesis of a diverse library of derivatives: Esterification and amidation of the carboxylic acid group can lead to a wide range of new chemical entities.

-

Systematic biological screening: Comprehensive screening of these new compounds for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, could unveil novel therapeutic leads.

-

Mechanistic studies: For any identified active compounds, detailed mechanistic studies would be crucial to understand their mode of action at the molecular level.

-

Development as chemical probes: The unique structure of this compound could be leveraged to design chemical probes for studying biological systems.

Conclusion

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid is a fascinating molecule with a rich chemical heritage rooted in the discovery of saccharin. While its own history is not as storied as its parent compound, its synthesis is well-established, and its structure holds significant potential for the development of new chemical entities with diverse applications, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its background, synthesis, and potential, offering a solid foundation for researchers and scientists interested in exploring the vast chemical space of saccharin derivatives.

References

-

Ammar A. Razzak Mahmood, Sahar B. Al-Juboori. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al Haitham Journal for Pure and Applied Science. Available at: [Link]

-

SciSpace. (n.d.). Artificial sugar saccharin and its derivatives: role as a catalyst. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Artificial sugar saccharin and its derivatives: role as a catalyst. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Novel Saccharin Derivatives. PMC. Available at: [Link]

-

Bentham Science Publishers. (2019). Catalytic Applications of Saccharin and its Derivatives in Organic Synthesis. Available at: [Link]

-

National Institutes of Health. (n.d.). 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. PMC. Available at: [Link]

-

Amanote Research. (n.d.). 2-(3-Oxo-2,3-Dihydro-1,2-Benzothiazol-2-Yl)acetic Acid. Available at: [Link]

-

National Institutes of Health. (n.d.). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. PMC. Available at: [Link]

-

Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available at: [Link]

-

MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available at: [Link]

-

Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Available at: [Link]

-

Chem-Supply. (n.d.). 2-(1H-Benzo[d][4][5]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid. Available at: [Link]

-

Medical Journal of Babylon. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. chemmethod.com [chemmethod.com]

- 10. chemimpex.com [chemimpex.com]

- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 12. 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic Acid: A Core Scaffold in Metalloproteinase Inhibition

Introduction: The Significance of a Versatile Scaffold